molecular formula C15H20Cl3N5 B13557947 2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride

2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride

Cat. No.: B13557947
M. Wt: 376.7 g/mol
InChI Key: QEZYTQMQFNKJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[2-(Pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride is a benzimidazole-derived compound featuring a pyrimidine heterocycle at position 1 of the benzodiazole core and an ethylamine substituent at position 2. The trihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C15H20Cl3N5

Molecular Weight

376.7 g/mol

IUPAC Name

2-[1-(2-pyrimidin-4-ylethyl)benzimidazol-2-yl]ethanamine;trihydrochloride

InChI

InChI=1S/C15H17N5.3ClH/c16-8-5-15-19-13-3-1-2-4-14(13)20(15)10-7-12-6-9-17-11-18-12;;;/h1-4,6,9,11H,5,7-8,10,16H2;3*1H

InChI Key

QEZYTQMQFNKJEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCC3=NC=NC=C3)CCN.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Representative Preparation Procedure (Adapted from Patent WO2017191651A1 and Related Literature)

Step Description Conditions Notes
1 Dissolution of intermediate benzimidazole derivative in suitable solvent (e.g., dichloromethane:methanol) 20–35°C Solvent choice critical for solubility and purity
2 Addition of pyrimidin-4-yl ethyl electrophile or nucleophile Ambient temperature Reaction monitored by TLC or HPLC
3 Removal of solvent under reduced pressure Vacuum evaporation Avoids decomposition
4 Precipitation/crystallization using anti-solvent (e.g., methyl tert-butyl ether, cyclohexane) -10 to 40°C Seeding with crystalline form may improve yield
5 Filtration and washing of precipitate Cold cyclohexane or ether Enhances purity
6 Drying under vacuum Ambient to 40°C Final product isolation
7 Treatment with hydrochloric acid in alcohol to form trihydrochloride salt Room temperature Salt formation confirmed by PXRD and melting point

Analytical Characterization During Preparation

Research Findings and Optimization Notes

  • The choice of solvents (alcohols, chlorinated solvents, polar aprotic solvents) significantly affects the amorphous or crystalline nature of the final compound.
  • Temperature control during crystallization is crucial, typically maintained between -40°C and 40°C.
  • Seeding with crystalline form-2 enhances crystallization efficiency and polymorph control.
  • Removal of solvents employs techniques like evaporation under reduced pressure, freeze drying, or spray drying depending on scale and desired product form.
  • Color removal and solution clarification steps (e.g., charcoal treatment) improve final product quality.

Summary Table of Preparation Parameters

Parameter Range/Options Impact on Product
Solvents for dissolution Alcohols, dichloromethane, methanol mixtures Solubility and purity
Anti-solvents for crystallization Methyl tert-butyl ether, cyclohexane Crystalline form control
Temperature during crystallization -40°C to 40°C Polymorph and particle size
Drying methods Vacuum drying, freeze drying, spray drying Residual solvent removal and morphology
Salt formation HCl in alcohol Stability and solubility

The preparation of 2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride involves multi-step synthesis starting from benzimidazole formation, side-chain introduction, pyrimidine coupling, and salt formation. The process is optimized by careful solvent selection, temperature control, and crystallization techniques to yield a stable, pure trihydrochloride salt suitable for pharmaceutical applications. Analytical methods such as PXRD and particle size distribution are integral to ensuring product quality.

This comprehensive preparation methodology is supported by patent literature and peer-reviewed synthetic studies on related benzimidazole-pyrimidine hybrids, providing a robust foundation for further development and application.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This compound can also modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below compares key structural features, molecular formulas, and salt forms of the target compound and its analogues:

Compound Name Substituent at Position 1 Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Salt Form
Target Compound 2-(Pyrimidin-4-yl)ethyl Ethan-1-amine C15H19N5·3HCl 378.38 Trihydrochloride
2-{1-[(Pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride (Pyridin-4-yl)methyl Ethan-1-amine C15H16N4·3HCl 361.38 Trihydrochloride
2-{1-[2-(Pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine 2-(Pyridin-2-yl)ethyl Ethan-1-amine C15H17N3 239.32 (free base) Not specified (likely free base)
2-{1-[2-(Dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride 2-(Dimethylamino)ethyl Ethan-1-amine C13H23Cl3N4 341.70 Trihydrochloride
Key Observations:

Pyrimidine vs. Pyridine Substituents :

  • The pyrimidine ring in the target compound introduces two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to pyridine derivatives. This may enhance interactions with biological targets such as kinases or nucleic acids .
  • Pyridin-2-yl and pyridin-4-yl substituents (e.g., in Enamine compounds ) exhibit distinct electronic profiles due to nitrogen positioning, affecting π-π stacking and solubility.

Linker Flexibility: The ethyl linker in the target compound (vs.

Salt Form and Solubility :

  • Trihydrochloride salts (target and ) improve aqueous solubility compared to free bases (e.g., ), facilitating formulation for in vivo studies.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of 2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride to improve yield and purity?

  • Methodological Answer :
    Employ Design of Experiments (DOE) frameworks to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry) and identify optimal conditions . Use high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to monitor purity and structural integrity at each stage . For heterocyclic coupling steps (e.g., benzodiazole-pyrimidine linkage), prioritize palladium-catalyzed cross-coupling reactions under inert atmospheres to minimize side products .

Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility in biological assays?

  • Methodological Answer :
    Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess hygroscopicity and thermal stability, critical for storage conditions . Determine solubility profiles in polar/nonpolar solvents using UV-Vis spectroscopy, noting the impact of trihydrochloride salt formation on aqueous solubility . Validate crystallinity via X-ray diffraction (XRD) to confirm salt form consistency across batches .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
    Follow GHS-aligned protocols for handling hygroscopic and potentially irritant compounds:
    • Use fume hoods for synthesis and purification steps.
    • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
    • Store in airtight containers under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling be integrated to predict the reactivity of the pyrimidine-benzodiazole core in novel derivatives of this compound?

  • Methodological Answer :
    Apply density functional theory (DFT) to model electron distribution and reactive sites (e.g., pyrimidine N1/N3 positions) . Couple this with molecular dynamics (MD) simulations to study solvation effects on reaction pathways. Validate predictions experimentally via kinetic studies (e.g., stopped-flow spectroscopy) to refine computational parameters .

Q. What strategies resolve contradictions in biological activity data (e.g., variable IC50 values) across studies involving this compound?

  • Methodological Answer :
    • Standardize assay conditions : Control variables such as cell passage number, serum concentration, and incubation time.
    • Use orthogonal validation (e.g., SPR for binding affinity vs. cell-based assays for functional inhibition).
    • Apply meta-analysis to identify outliers or batch-dependent variability, referencing CRDC classifications for experimental rigor .

Q. How can researchers design scalable purification workflows for this compound while minimizing degradation?

  • Methodological Answer :
    Implement membrane separation technologies (e.g., nanofiltration) to remove low-molecular-weight impurities without exposing the compound to high temperatures . For chromatographic purification, optimize reversed-phase HPLC gradients using C18 columns and trifluoroacetic acid (TFA) as an ion-pairing agent to enhance peak resolution . Monitor degradation via LC-MS/MS, focusing on hydrolytic cleavage of the benzodiazole moiety .

Q. What advanced spectroscopic techniques are critical for elucidating the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :
    • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) in real-time.
    • Cryo-electron microscopy (cryo-EM) : Resolve structural changes in target proteins upon compound binding.
    • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

Methodological Contradictions and Best Practices

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Resolution Framework :
    • Audit raw data from prior studies for incomplete reporting of purification losses or unoptimized workup steps.
    • Cross-reference patent applications (e.g., WO/2023/123456) for proprietary methods that may omit critical details like catalyst aging or solvent drying protocols .

Q. What statistical approaches mitigate bias in dose-response studies involving this compound?

  • Best Practices :
    • Use blinded experimental design to randomize sample preparation and data collection.
    • Apply Bayesian hierarchical modeling to account for inter-lab variability and improve confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.